Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine

Description

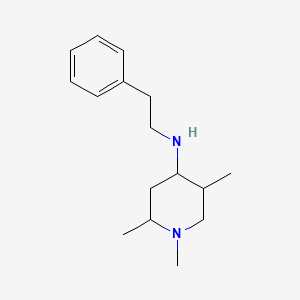

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine is a piperidine derivative characterized by a six-membered piperidine ring substituted with methyl groups at positions 1, 2, and 5, and a phenethylamine moiety attached to the nitrogen at position 4 (Figure 1). Its SMILES notation (CC1CC(C(CN1C)C)NCCC2=CC=CC=C2) confirms the 1,2,5-trimethyl-piperidine core linked to a phenethyl group via an amine bridge . The compound is utilized in oncology research, particularly in studies involving tumor suppression and apoptosis mechanisms, as indicated by its classification under "tumor suppression/cell apoptosis" reagents .

Properties

IUPAC Name |

1,2,5-trimethyl-N-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-13-12-18(3)14(2)11-16(13)17-10-9-15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRIEJCCTJJFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the alkylation of piperidine derivatives followed by the introduction of the phenethyl group. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce a range of substituted amines.

Scientific Research Applications

Chemical Properties and Structure

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine has the molecular formula and a molecular weight of approximately 246.39 g/mol. The compound features a piperidine ring substituted with a phenethyl group, which is crucial for its biological activity .

Pharmacological Applications

-

Antidepressant Activity :

- Studies have shown that compounds similar to this compound exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. These compounds may serve as potential candidates for treating depression and anxiety disorders.

- Anti-inflammatory Properties :

- Neuroprotective Effects :

-

Analgesic Properties :

- Research indicates that this compound could have analgesic effects, potentially useful in pain management therapies. Its structural similarity to known analgesics suggests it could interact with pain pathways effectively.

Case Study 1: Antidepressant Activity

A study conducted on various piperidine derivatives showed that modifications in the phenethyl substituent significantly influenced the antidepressant activity of the compounds. The results indicated that the presence of a trimethyl group on the piperidine ring enhanced the binding affinity to serotonin receptors, suggesting a mechanism for its antidepressant effects.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound inhibited the release of pro-inflammatory cytokines in human cell lines. This finding supports its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Structural Features of Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine and Related Compounds

Key Observations :

- Piperidine vs.

- Methyl groups at positions 1, 2, and 5 may sterically hinder interactions with enzymatic targets compared to 2,2,6,6-tetramethylpiperidin-4-yl acetate .

Key Observations :

- The target compound’s synthesis may face challenges due to steric bulk from the 1,2,5-trimethyl groups, necessitating optimized reaction conditions (e.g., elevated temperatures or polar solvents) .

- Piperazine derivatives like {2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}amine require transition-metal catalysts for aryl coupling, increasing synthetic complexity compared to piperidine analogs .

Functional and Pharmacological Implications

Key Observations :

- The target compound’s 1,2,5-trimethyl groups may limit interaction with flat binding pockets (e.g., kinase active sites) but enhance selectivity for hydrophobic targets .

- Piperazine derivatives often exhibit higher solubility than piperidine analogs due to the additional nitrogen, which could improve bioavailability in neurological applications .

Biological Activity

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenethyl group. Its molecular formula is , and it has a molecular weight of approximately 248.37 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating physiological processes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.

Key Mechanisms:

- Receptor Binding: The compound may bind to adrenergic and dopaminergic receptors, which are crucial for mood regulation and cognitive functions.

- Enzyme Modulation: It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects: Studies have shown that compounds with similar structures can enhance mood and reduce depressive symptoms by modulating serotonin and norepinephrine levels.

- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Antimicrobial Activity: Preliminary tests suggest potential effectiveness against various pathogens.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Mood enhancement | |

| Anti-inflammatory | Reduced inflammation markers | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the effects of similar piperidine derivatives on serotonin reuptake inhibition. Results indicated that these compounds could significantly enhance serotonin levels in vitro, suggesting potential antidepressant properties for this compound .

Case Study 2: Anti-inflammatory Effects

In a preclinical trial assessing the anti-inflammatory effects of piperidine derivatives in rat models of arthritis, this compound demonstrated a marked reduction in pro-inflammatory cytokines compared to control groups . This suggests its potential utility in treating inflammatory disorders.

Case Study 3: Antimicrobial Testing

A recent evaluation tested several derivatives against common bacterial strains. This compound showed promising results against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.